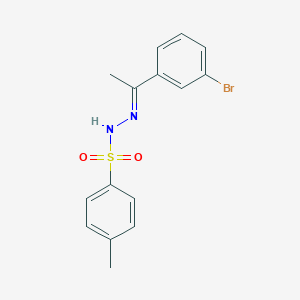

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

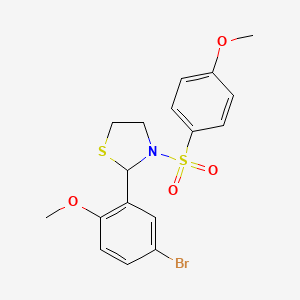

“N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is a chemical compound with the linear formula C14H12BrN3O. It has a molecular weight of 318.175 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is represented by the linear formula C14H12BrN3O .Physical And Chemical Properties Analysis

The compound “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” has a molecular weight of 318.175 . No further physical or chemical properties were found in the sources.Wissenschaftliche Forschungsanwendungen

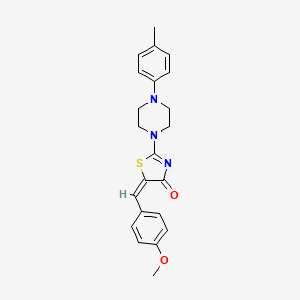

Nonlinear Optical Properties

The research conducted by Ahamed et al. (2018) on a closely related compound, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, highlights its potential applications in the nonlinear electro-optic field. The study outlines the crystal's structure determined through X-ray diffraction analysis and its functional groups identified by FT-IR analysis. The third-order nonlinear optical properties were derived using a single-beam Z-scan technique, suggesting significant potential for micro-level nonlinearity due to a large first-order molecular hyperpolarizability, 9.79 times that of urea. This indicates a promising charge transfer atmosphere facilitating micro-level nonlinearity, making it suitable for applications in nonlinear optics and electro-optic devices (Ahamed et al., 2018).

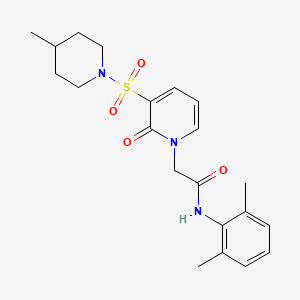

Antimicrobial Activities

A study by Ghiya and Joshi (2016) synthesized a series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives through the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds. These synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities, showcasing a potential route for developing new antimicrobial agents. The compounds’ synthesis was facilitated by polystyrene sulfonic acid in an aqueous medium, characterizing the derivatives through IR, NMR, and mass spectra (Ghiya & Joshi, 2016).

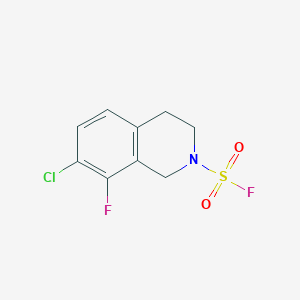

Corrosion Inhibition

Ichchou et al. (2019) investigated two sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide, as corrosion inhibitors for XC38 carbon steel in acidic media. The study employed electrochemical measurements and theoretical calculations to demonstrate these derivatives' effectiveness in corrosion inhibition. The inhibitors displayed mixed-type inhibition behavior and their adsorption on steel surfaces, mainly through physisorption, following the Langmuir adsorption isotherm. This research opens avenues for using such compounds in corrosion protection applications (Ichchou et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIMDMPKBKXVCH-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)